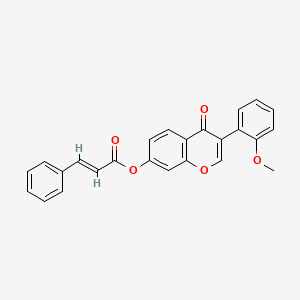

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate” is a complex organic molecule. It is a derivative of cinnamic acid, which is a key intermediate in the biosynthesis of numerous plant compounds . The compound also contains a methoxyphenyl group, which is a common motif in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of a compound is crucial for understanding its properties and reactivity. While the exact structure of “this compound” is not provided, related compounds such as 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester have been studied . These studies provide valuable insights into the potential structure of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Phenolic compounds, which include “this compound”, have characteristic properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .Aplicaciones Científicas De Investigación

Antioxidant Activity

Studies have shown that derivatives of chromen-7-yl cinnamate, such as homoisoflavones isolated from Portulaca oleracea L., exhibit significant antioxidant activities. These compounds, including oleracone F, demonstrate scavenging activity in DPPH radical quenching assays, suggesting potential applications in preventing oxidative stress-related diseases (Xu Yang et al., 2018).

Catalytic Applications

Cinnamate derivatives have been used as substrates in catalytic processes, such as the methoxycarbonylation of alkynes. This process yields unsaturated esters with high activity and selectivity, indicating the utility of cinnamate derivatives in synthetic organic chemistry and potentially in the production of pharmaceuticals and fine chemicals (A. A. Núñez Magro et al., 2010).

Synthesis of Aromatic Carbamates

Condensation reactions involving chromen-2-one derivatives have been utilized to synthesize aromatic carbamates. These reactions highlight the versatility of cinnamate and chromenone derivatives in organic synthesis, leading to compounds with potential biological activities (A. V. Velikorodov et al., 2014).

Spirocyclic Compounds Synthesis

The oxidative treatment of ethyl 2-aryl cinnamates has facilitated the formation of spirocyclic compounds. This research underscores the role of cinnamate derivatives in generating complex molecular architectures, which could find applications in drug discovery and development (M. Schubert et al., 2016).

Antimicrobial Activity

Certain cinnamate and chromen-2-one derivatives have demonstrated significant antibacterial activities. The synthesis and characterization of these compounds underline their potential as lead molecules for developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria (A. Behrami, Florent Dobroshi, 2019).

Mecanismo De Acción

Target of Action

Related compounds such as eugenol compounds have shown significant affinity for breast cancer receptors

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets, leading to changes at the molecular level . The specific interactions and resulting changes for this compound remain to be elucidated.

Biochemical Pathways

Related compounds such as cinnamic acid derivatives are known to be involved in various physiological processes in plants

Result of Action

Related compounds have shown potential anti-cancer effects

Action Environment

Factors such as temperature, light, and ph are known to affect the stability and efficacy of similar compounds .

Propiedades

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O5/c1-28-22-10-6-5-9-19(22)21-16-29-23-15-18(12-13-20(23)25(21)27)30-24(26)14-11-17-7-3-2-4-8-17/h2-16H,1H3/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCAXZMVWODLMH-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2818558.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide](/img/structure/B2818563.png)

![5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2818568.png)

![N-(1-cyanobutyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2818570.png)

![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2818573.png)

![3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2818574.png)

![4-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2818579.png)

![methyl {4-[(2-oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2818580.png)